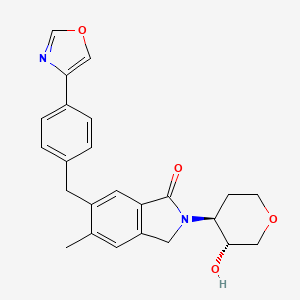

PF-06827443

描述

属性

分子式 |

C24H24N2O4 |

|---|---|

分子量 |

404.5 g/mol |

IUPAC 名称 |

2-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one |

InChI |

InChI=1S/C24H24N2O4/c1-15-8-19-11-26(22-6-7-29-13-23(22)27)24(28)20(19)10-18(15)9-16-2-4-17(5-3-16)21-12-30-14-25-21/h2-5,8,10,12,14,22-23,27H,6-7,9,11,13H2,1H3/t22-,23-/m0/s1 |

InChI 键 |

RBMHKFVYRIRMOG-GOTSBHOMSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PF-06827443; PF 06827443; PF06827443; PF-6827443; PF 6827443; PF6827443. |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-06827443

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06827443 is a positive allosteric modulator (PAM) of the muscarinic acetylcholine M1 receptor (M1 mAChR) that also exhibits intrinsic agonist activity, classifying it as an "ago-PAM". This dual functionality is highly dependent on the M1 receptor expression level, or "receptor reserve". While initially developed to enhance cognitive function by potentiating cholinergic signaling, its significant agonist properties have been linked to adverse effects, including convulsions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on M1 receptor signaling, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: A Dual-Modal M1 Receptor Modulator

This compound acts as both an allosteric agonist and a positive allosteric modulator at the M1 muscarinic acetylcholine receptor.[1] This means it can directly activate the M1 receptor in the absence of the native ligand, acetylcholine (ACh), and it can also enhance the receptor's response to ACh. This "ago-PAM" activity is a critical feature of this compound and is directly influenced by the density of M1 receptors in a given cell or tissue.[1] In systems with high M1 receptor expression, the agonistic properties of this compound are more pronounced.[1]

The primary signaling pathway of the M1 receptor is through the Gq/11 family of G proteins. Upon activation, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Agonist and PAM Activity of this compound in M1-Expressing CHO Cells

| Cell Line (M1 Receptor) | Agonist EC50 (nM) | % Max ACh Response (Agonist) | PAM EC50 (nM) | % Max ACh Response (PAM) |

| Rat (High Expression) | 1,230 ± 1.1 | 85 ± 2 | 160 ± 1.2 | 135 ± 3 |

| Dog | 2,340 ± 1.2 | 70 ± 5 | 250 ± 1.3 | 120 ± 6 |

| Human | >10,000 | 25 ± 3 | 320 ± 1.1 | 115 ± 4 |

Data are presented as mean ± SEM. EC50 values represent the concentration of this compound required to elicit 50% of its maximal response. The % Max ACh Response indicates the maximal effect of this compound relative to the maximal effect of acetylcholine.

Table 2: In Vivo Effects of this compound in Mice

| Experiment | Species | Dose | Route of Administration | Observed Effect |

| Behavioral Convulsions | C57Bl6/J Mice | 100 mg/kg | Intraperitoneal | Induction of behavioral convulsions. |

| M1 Receptor Dependence | M1-KO Mice | 100 mg/kg | Intraperitoneal | No behavioral convulsions observed. |

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay quantifies the ability of this compound to act as an agonist and a PAM by measuring changes in intracellular calcium concentration.

Experimental Workflow Diagram

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat, dog, or human M1 receptor were cultured in appropriate media.

-

Plating: Cells were seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Preparation: Serial dilutions of this compound and acetylcholine were prepared in assay buffer.

-

Fluorescence Measurement: The plate was placed in a fluorescence imaging plate reader (FLIPR) or FlexStation. A baseline fluorescence reading was taken.

-

Compound Addition and Data Recording:

-

Agonist Mode: Vehicle or varying concentrations of this compound were added to the wells, and the change in fluorescence was recorded.

-

PAM Mode: An EC20 concentration of acetylcholine was added, followed by the addition of varying concentrations of this compound. The change in fluorescence was recorded.

-

-

Data Analysis: The fluorescence data were normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. Concentration-response curves were generated to determine EC50 values.

In Vivo Behavioral Convulsion Assay

This assay assesses the potential for this compound to induce adverse neurological effects.

Experimental Workflow Diagram

Methodology:

-

Animals: Adult male C57Bl6/J mice and M1 receptor knockout (KO) mice were used.

-

Compound Administration: this compound was formulated in 10% Tween 80 and administered via a single intraperitoneal injection at a dose of 100 mg/kg.

-

Behavioral Observation: Mice were observed continuously for 3 hours post-injection.

-

Scoring: The severity of convulsions was scored at various time points using a modified Racine scale, a standardized method for quantifying seizure severity.

-

Data Analysis: The convulsion scores were compared between the wild-type and M1-KO mice to determine if the effect was M1 receptor-dependent.

Conclusion

This compound is a potent M1 ago-PAM with a mechanism of action that is highly dependent on receptor expression levels. While it effectively modulates M1 receptor signaling, its intrinsic agonist activity is associated with significant adverse effects, such as convulsions. This dual activity profile highlights the complexities of developing allosteric modulators and underscores the importance of thoroughly characterizing their agonist potential in preclinical studies. The experimental protocols and data presented in this guide provide a detailed framework for understanding the pharmacological properties of this compound and similar compounds.

References

In-Depth Technical Guide: M1 Receptor Selectivity of PF-06827443

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of the M1 receptor selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. This compound exhibits a significant degree of selectivity for the human M1 receptor over other muscarinic subtypes (M2-M5). Notably, it also displays "ago-PAM" activity, meaning it can act as an agonist at the M1 receptor, particularly in systems with high receptor expression levels. This dual activity is a critical consideration in its pharmacological profile and potential therapeutic application.

Quantitative Data Presentation: Selectivity and Potency of this compound

The following tables summarize the binding affinity and functional potency of this compound at human muscarinic acetylcholine receptor subtypes.

Table 1: Functional Potency (EC50) of this compound at Human Muscarinic Receptors

| Receptor Subtype | Agonist EC50 (nM) | PAM EC50 (nM) | % ACh Max (PAM Activity) | Fold Selectivity (PAM EC50, M1 vs. M2-M5) |

| hM1 | 2400 | 73 | 102 | - |

| hM2 | >30,000 | >30,000 | - | >411 |

| hM3 | >30,000 | >30,000 | - | >411 |

| hM4 | >30,000 | >30,000 | - | >411 |

| hM5 | >30,000 | >30,000 | - | >411 |

Table 2: Functional Potency (EC50) of this compound at M1 Receptors of Different Species

| Species | Agonist EC50 (nM) | % ACh Max (Agonist Activity) | PAM EC50 (nM) | % ACh Max (PAM Activity) |

| Rat | 1900 | 81 ± 5 | 36.1 ± 4.9 | 97 ± 1 |

| Dog | 1500 | 95 ± 3 | 55.4 ± 1.2 | 100 ± 2 |

| Human | 2400 | 84 ± 1 | 73.0 ± 1.1 | 102 ± 2 |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Experimental Protocols

In Vitro Functional Assessment of M1 Agonist and PAM Activity (Calcium Mobilization Assay)

This protocol outlines the methodology used to determine the agonist and positive allosteric modulator (PAM) activity of this compound at the human M1 muscarinic acetylcholine receptor.

1. Cell Culture and Plating:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor.

-

Culture Medium: The cells are maintained in a suitable growth medium, such as Ham's F-12 supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the M1 receptor.

-

Plating: For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density that allows them to reach approximately 90-95% confluency on the day of the experiment. The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Fluorescent Dye Loading:

-

Dye Preparation: A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared according to the manufacturer's instructions. The dye is typically dissolved in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing an anion-exchange inhibitor like probenecid to prevent dye leakage from the cells.

-

Loading Procedure: The growth medium is removed from the cell plates, and the prepared dye solution is added to each well. The plates are then incubated for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

3. Compound Preparation and Addition:

-

Compound Dilution: this compound is serially diluted in the assay buffer to create a range of concentrations for generating a dose-response curve. A vehicle control (e.g., DMSO at a final concentration of <0.5%) is also prepared.

-

Agonist Mode: To assess the intrinsic agonist activity of this compound, the diluted compound is added directly to the dye-loaded cells.

-

PAM Mode: To evaluate the positive allosteric modulation, this compound is added in the presence of a sub-maximal concentration (EC₂₀) of acetylcholine (ACh). The EC₂₀ concentration of ACh is determined in separate experiments and is the concentration that elicits 20% of the maximal response.

4. Data Acquisition:

-

Instrumentation: The change in intracellular calcium concentration is measured using a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

-

Measurement: The instrument is set to record a baseline fluorescence reading for a short period before the addition of the test compounds. After compound addition, fluorescence is continuously monitored for a defined period (e.g., 3-5 minutes) to capture the peak response.

5. Data Analysis:

-

Response Calculation: The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

-

Dose-Response Curves: The fluorescence response is plotted against the logarithm of the compound concentration.

-

EC₅₀ Determination: The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, is determined by fitting the data to a four-parameter sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

-

PAM Activity Quantification: The PAM activity is often expressed as the percentage of the maximal response induced by a saturating concentration of acetylcholine.

Muscarinic Receptor Selectivity Screening (Radioligand Binding Assay)

This protocol describes a generalized method for determining the binding affinity of this compound to the five human muscarinic receptor subtypes (M1-M5) through competitive radioligand binding.

1. Membrane Preparation:

-

Source: Cell membranes are prepared from CHO-K1 or HEK293 cells stably expressing one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

-

Procedure: Cells are harvested, and the cell pellet is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

-

Reagents:

-

Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Test Compound: this compound is serially diluted to various concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled, non-selective muscarinic antagonist like atropine is used to determine non-specific binding.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

-

-

Incubation: The assay is typically performed in 96-well plates. To each well, the following are added in order: assay buffer, the test compound (or vehicle for total binding, or atropine for non-specific binding), the cell membrane preparation, and finally the radioligand at a concentration close to its Kd.

-

Incubation Conditions: The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C).

3. Filtration and Scintillation Counting:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is then quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor. The Ki value represents the affinity of the test compound for the receptor.

Conclusion

This compound is a highly selective M1 positive allosteric modulator with pronounced ago-PAM characteristics. Its selectivity for the M1 receptor over other muscarinic subtypes is substantial, as demonstrated by functional assays. The dual nature of its pharmacology, acting as both a PAM and a direct agonist at the M1 receptor, is an important factor that influences its in vivo effects, including the potential for on-target cholinergic side effects. The detailed methodologies provided herein offer a framework for the continued investigation and characterization of this compound and other novel M1-targeting compounds.

Unraveling the Ago-PAM Activity of PF-06827443: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of PF-06827443, a compound identified as a potent M1 muscarinic acetylcholine receptor (M1R) positive allosteric modulator (PAM) with significant agonist activity (ago-PAM). This document provides a comprehensive overview of its signaling pathways, quantitative activity, and the experimental methodologies used for its characterization.

Core Concept: Ago-PAM Activity and Receptor Reserve

This compound's pharmacological profile is distinguished by its dual activity: it can both potentiate the effect of the endogenous ligand, acetylcholine (ACh), and directly activate the M1 receptor in the absence of ACh. This intrinsic agonist activity is a key characteristic of an "ago-PAM." Notably, the agonist effects of this compound are highly dependent on the cellular environment, specifically the M1 receptor expression level or "receptor reserve." In systems with high receptor density, the agonist properties of this compound are more pronounced.

Ago-PAM activity of this compound is dependent on M1 receptor reserve.

Quantitative Pharmacology of this compound

The following tables summarize the in vitro potency and efficacy of this compound in both agonist and PAM modes, as determined by calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing the rat M1 muscarinic receptor (rM1-CHO).

Table 1: Agonist Activity of this compound in rM1-CHO Cells

| Parameter | Value |

| EC50 | 1.8 µM |

| Emax | 85% (relative to ACh) |

Table 2: Positive Allosteric Modulator (PAM) Activity of this compound in rM1-CHO Cells (in the presence of an EC20 concentration of Acetylcholine)

| Parameter | Value |

| EC50 | 320 nM |

| Fold Potentiation of ACh EC50 | 15-fold |

M1 Muscarinic Receptor Signaling Pathway

This compound, through its interaction with the M1 receptor, activates the canonical Gq/11 signaling cascade. The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP complex from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a hallmark of M1 receptor activation and is the basis for the calcium mobilization assays used to characterize this compound.

Canonical Gq-coupled signaling pathway of the M1 muscarinic receptor.

Key Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is fundamental for quantifying the agonist and PAM activity of compounds like this compound.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat, dog, or human M1 muscarinic receptor.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The dye-loaded cell plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of this compound (for agonist mode) or this compound followed by acetylcholine (for PAM mode) at various concentrations.

-

Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate dose-response curves, from which EC50 and Emax values are calculated using non-linear regression.

Experimental workflow for the in vitro calcium mobilization assay.

Ex Vivo Electrophysiology in Mouse Prefrontal Cortex Slices

To assess the activity of this compound in a native tissue environment, whole-cell patch-clamp recordings are performed on pyramidal neurons in acute brain slices.

-

Slice Preparation: Coronal slices (300 µm) of the medial prefrontal cortex (mPFC) are prepared from adult mice. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recording: Whole-cell voltage-clamp recordings are made from layer V pyramidal neurons. The intracellular solution contains a Cs+-based solution to isolate excitatory currents.

-

Measurement of sEPSCs: Spontaneous excitatory postsynaptic currents (sEPSCs) are recorded at a holding potential of -70 mV. After a stable baseline is established, this compound is bath-applied, and changes in sEPSC frequency and amplitude are measured. An increase in sEPSC frequency is indicative of agonist activity at the presynaptic terminal.[1]

-

Measurement of LTD: Long-term depression (LTD) of field excitatory postsynaptic potentials (fEPSPs) is induced by a specific stimulation protocol in the presence of this compound. The ability to induce LTD demonstrates M1 receptor-dependent synaptic plasticity.[1]

In Vivo Behavioral Convulsion Assay

This assay evaluates the potential for M1 receptor over-activation in vivo, a known adverse effect of potent M1 agonists.

-

Animals: Adult C57Bl6/J mice are used.

-

Compound Administration: this compound is formulated (e.g., in 10% Tween 80) and administered via intraperitoneal (i.p.) injection at a high dose (e.g., 100 mg/kg).

-

Behavioral Scoring: Following administration, mice are observed for convulsive behaviors for a period of up to 3 hours. Seizure severity is scored using a modified Racine scale.[1]

-

Modified Racine Scale for Mice:

-

Stage 0: No abnormal behavior.

-

Stage 1: Immobility, reduced motility.

-

Stage 2: Facial and neck jerks.

-

Stage 3: Clonic seizure while sitting.

-

Stage 4: Clonic, tonic-clonic seizure, lying on belly.

-

Stage 5: Clonic, tonic-clonic seizure, lying on side, wild jumping.

-

Stage 6: Tonic extension, potentially leading to respiratory arrest.

-

-

Confirmation of M1-Dependence: To confirm that the observed convulsions are mediated by the M1 receptor, the experiment is repeated in M1 receptor knockout mice or in wild-type mice pre-treated with a selective M1 antagonist. The absence of convulsions in these control groups confirms the M1-dependent mechanism.[1]

Conclusion

This compound is a robust M1 ago-PAM, demonstrating both direct receptor activation and potentiation of the endogenous agonist. Its agonist activity is particularly evident in systems with high receptor reserve, which has been shown to translate from in vitro cell lines to native brain tissue and in vivo behavioral outcomes.[1][2][3] The experimental protocols detailed herein provide a framework for the comprehensive evaluation of M1 receptor modulators, highlighting the critical importance of assessing both PAM and agonist activities to predict the full pharmacological profile and potential for adverse effects. The pronounced ago-PAM nature of this compound underscores the hypothesis that intrinsic agonist activity may be a contributing factor to the adverse effect liability of some M1 PAM clinical candidates.[1]

References

An In-Depth Technical Guide to PF-06827443: A Potent M1-Selective Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06827443 is a potent, orally bioavailable, and central nervous system (CNS) penetrant M1-selective positive allosteric modulator (PAM) that has garnered significant interest in the field of neuroscience research.[1] It also exhibits notable agonist activity, particularly in systems with a high M1 receptor reserve. This dual activity profile makes it a valuable tool for investigating the therapeutic potential and possible adverse effects of modulating the M1 muscarinic acetylcholine receptor, a key target for cognitive enhancement in disorders such as Alzheimer's disease and schizophrenia. This guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and general properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[(3R,4S)-3-hydroxytetrahydrofuran-4-yl]-6-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-5-methyl-2,3-dihydro-1H-isoindol-1-one |

| CAS Number | 2115022-67-6 |

| Molecular Formula | C₂₄H₂₄N₂O₄ |

| Molecular Weight | 404.46 g/mol |

| SMILES String | Cc1cc(CN2C(=O)c3cc(Cc4ccc(cc4)c5ocnc5)ccc32[C@H]6--INVALID-LINK--COCC6)ccc1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | White to beige powder | Vendor Information |

| Solubility | Soluble in DMSO | Vendor Information |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| pKa | Not publicly available |

Pharmacology

This compound is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding potentiates the receptor's response to ACh. Uniquely, this compound also possesses intrinsic agonist activity, meaning it can activate the M1 receptor even in the absence of an orthosteric agonist. This "ago-PAM" activity is highly dependent on the level of M1 receptor expression, being more pronounced in systems with high receptor reserve.[2]

Table 3: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Value | Reference |

| Agonist EC₅₀ | Rat | 1900 nM | [2] |

| Dog | Similar to rat | [2] | |

| Human | Weak agonist activity reported | [2] | |

| PAM EC₅₀ | Rat (in presence of ACh EC₂₀) | 36.1 ± 4.9 nM | [2] |

| Agonist Activity (% ACh Max) | Rat | 81 ± 5% | [2] |

In vivo, this compound has been shown to induce behavioral convulsions in mice.[2] This effect is M1 receptor-dependent, as it is absent in M1 knockout mice. This finding suggests that the intrinsic agonist activity of this compound may contribute to its adverse effect profile.[2]

Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The binding of an agonist, or the action of an ago-PAM like this compound, initiates a well-defined intracellular signaling cascade.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the M1 receptor.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor are prepared.

-

Compound Dilution: this compound is serially diluted (1:3 ratio) in DMSO to create an 11-point concentration-response curve. Further dilution is performed to achieve a final top concentration of 30 µM in the binding buffer.

-

Binding Buffer: The binding buffer consists of 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, at a pH of 7.4.

-

Incubation: 10 µg of the prepared cell membranes are incubated with the serially diluted this compound in the presence of a Kd concentration of the radioligand [³H]-N-methylscopolamine ([³H]-NMS; 0.088 nM). The incubation is carried out at room temperature for 3 hours with constant shaking.

-

Nonspecific Binding: To determine nonspecific binding, a parallel set of incubations is performed in the presence of 10 µM atropine.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the nonspecific binding from the total binding. The data is then analyzed using nonlinear regression to determine the inhibitory constant (Ki) of this compound.

Calcium Mobilization Assay

This assay measures the functional activity of this compound as both an agonist and a PAM by detecting changes in intracellular calcium levels.

Detailed Methodology:

-

Cell Culture: CHO cells stably expressing the M1 receptor are cultured and seeded into 96-well black-walled, clear-bottom microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done by incubating the cells with the dye solution in the dark at 37°C for 1 hour.

-

Compound Addition:

-

Agonist Mode: A concentration-response curve of this compound is added to the cells.

-

PAM Mode: A concentration-response curve of this compound is added in the presence of a fixed concentration of acetylcholine (e.g., an EC₂₀ concentration).

-

-

Fluorescence Measurement: The microplate is placed in a fluorescence plate reader, and changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

-

Data Analysis: The fluorescence data is analyzed to generate concentration-response curves. From these curves, the EC₅₀ (half-maximal effective concentration) and the maximum response as a percentage of the response to a saturating concentration of acetylcholine are determined for both agonist and PAM activities.

In Vivo Electrophysiology

Whole-cell patch-clamp recordings in brain slices are performed to assess the effects of this compound on neuronal activity in a native tissue preparation.[2]

Detailed Methodology:

-

Brain Slice Preparation:

-

Mice are anesthetized, and their brains are rapidly removed and placed in an ice-cold, oxygenated slicing solution.

-

Coronal slices (e.g., 300 µm thick) containing the prefrontal cortex (PFC) are prepared using a vibratome.

-

The slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at 32°C for at least 1 hour before recording.

-

-

Recording Setup:

-

A brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature.

-

Layer V pyramidal neurons in the prelimbic region of the PFC are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

-

Whole-Cell Patch-Clamp Recording:

-

Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 MgCl₂, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with the pH adjusted to 7.3 and osmolarity to 290-300 mOsm.

-

A high-resistance "giga-seal" is formed between the pipette tip and the neuronal membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Spontaneous excitatory postsynaptic currents (sEPSCs) are recorded in voltage-clamp mode at a holding potential of -70 mV.

-

Data is acquired using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Drug Application: After establishing a stable baseline recording of sEPSCs, this compound (e.g., 10 µM) is bath-applied to the slice.

-

Data Analysis: The frequency and amplitude of sEPSCs before and after the application of this compound are analyzed to determine the effect of the compound on synaptic transmission.

Conclusion

This compound is a valuable pharmacological tool for the study of the M1 muscarinic acetylcholine receptor. Its dual activity as a potent positive allosteric modulator and a partial agonist provides a unique opportunity to dissect the roles of these two modes of action in both therapeutic effects and potential adverse events. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the field of neuroscience and drug discovery.

References

PF-06827443: A Preclinical Technical Overview for Cognitive Deficit Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: PF-06827443 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor with significant intrinsic agonist activity, classifying it as an "ago-PAM". The M1 receptor is a well-validated target for the treatment of cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.[1][2][3] This document provides a comprehensive technical guide to the preclinical data and methodologies associated with the investigation of this compound, with a focus on its potential application in cognitive deficit research. While preclinical studies have elucidated its mechanism of action, it is important to note that there is no publicly available information regarding clinical trials for this compound.

Core Mechanism of Action

This compound enhances the signaling of the M1 muscarinic acetylcholine receptor through a dual mechanism: as a positive allosteric modulator, it potentiates the effect of the endogenous ligand acetylcholine, and as an agonist, it can directly activate the receptor.[1][2] However, its agonist activity is notably dependent on the receptor reserve, meaning its effects are more pronounced in systems with high M1 receptor expression.[1][2] This characteristic has been observed across species, including in cell lines expressing rat, dog, and human M1 receptors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Species/Cell Line | Parameter | Value | Reference |

| Calcium Mobilization (Agonist Mode) | rM1-CHO (high expression) | EC50 | Not explicitly reported, but robust agonism observed | [1] |

| Calcium Mobilization (PAM Mode) | rM1-CHO (high expression) | ACh EC20 + this compound | Potentiation of ACh response observed | [1] |

Table 2: Ex Vivo Electrophysiological Effects of this compound

| Preparation | Measurement | Concentration | Effect | Reference |

| Mouse Prefrontal Cortex Slices | Long-Term Depression (LTD) of fEPSPs | 1 µM | Induces sustained LTD | [1] |

| Mouse Prefrontal Cortex Slices | Long-Term Depression (LTD) of fEPSPs | 10 µM | Induces sustained LTD | [1] |

| Mouse Prefrontal Cortex Slices | Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | 10 µM | Increases sEPSC frequency | [1] |

Table 3: In Vivo Behavioral Effects of this compound

| Animal Model | Dosing | Observation | M1-Dependence | Reference |

| C57Bl6/J Mice | 100 mg/kg, single dose | Induces behavioral convulsions (modified Racine scale) | Yes (absent in M1-KO mice) | [1] |

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by acetylcholine, potentiated or directly initiated by this compound, leads to the activation of Gq/11 proteins. This initiates a signaling cascade that is critical for synaptic plasticity and cognitive function.

Caption: M1 muscarinic receptor signaling cascade.

Experimental Workflow: In Vitro Calcium Mobilization Assay

This workflow outlines the process for assessing the agonist and PAM activity of this compound in a cell-based calcium mobilization assay.

Caption: Workflow for in vitro calcium mobilization assay.

Experimental Workflow: Ex Vivo Brain Slice Electrophysiology

This workflow describes the key steps for measuring the effect of this compound on synaptic plasticity (LTD) in mouse prefrontal cortex slices.

Caption: Workflow for ex vivo electrophysiology.

Experimental Protocols

In Vitro Calcium Mobilization Assay

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (rM1-CHO) are cultured in standard media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Compound Preparation: this compound and acetylcholine (ACh) are prepared in serial dilutions.

-

Assay Performance:

-

Agonist Mode: The fluorescent baseline is recorded before adding this compound to determine its direct agonist effect.

-

PAM Mode: A baseline is established, followed by the addition of an EC20 concentration of ACh. After the signal stabilizes, this compound is added to measure the potentiation of the ACh response.

-

-

Data Acquisition: Fluorescence is measured using an instrument such as a FlexStation or FLIPR.

-

Data Analysis: Concentration-response curves are generated to determine EC50 and Emax values.

Ex Vivo Brain Slice Electrophysiology

-

Animals: C57Bl/6J mice are used for slice preparation.

-

Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (300-400 µm) containing the medial prefrontal cortex are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are evoked by electrical stimulation of layer II/III and recorded in layer V.

-

Experimental Procedure:

-

A stable baseline of fEPSPs is recorded for at least 20 minutes.

-

This compound is bath-applied for 20 minutes.

-

The drug is washed out, and recording continues for at least 40 minutes to observe long-term effects.

-

-

Data Analysis: The slope of the fEPSP is measured and normalized to the baseline period to quantify the degree of long-term depression (LTD).

In Vivo Behavioral Convulsion Assay

-

Animals: Adult C57Bl6/J and M1 knockout mice are used.

-

Drug Formulation and Administration: this compound is formulated in a vehicle such as 10% Tween 80 and administered via intraperitoneal injection (e.g., 100 mg/kg).

-

Behavioral Observation: Mice are observed for 3 hours post-injection for convulsive behaviors.

-

Scoring: Seizure activity is scored using a modified Racine scale (0-5), where 0 represents no abnormal behavior and 5 represents severe, tonic-clonic seizures.

-

Data Analysis: The mean seizure score over time is calculated for each group.[1]

Conclusion

This compound is a potent M1 ago-PAM that demonstrates clear activity in preclinical in vitro and in vivo models relevant to cognitive function. Its ability to induce long-term depression in the prefrontal cortex suggests a potential to modulate synaptic plasticity. However, the induction of M1-dependent convulsions at high doses in animal models highlights a potential liability associated with its strong agonist activity. This adverse effect profile may have limited its progression into clinical development for cognitive disorders. The lack of public information on clinical trials for this compound suggests that further development may have been halted. Nevertheless, the study of this compound provides valuable insights into the therapeutic potential and challenges of targeting the M1 muscarinic receptor with ago-PAMs for the treatment of cognitive deficits.

References

- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Posters and Presentations – Adult Cognition and Emotion Lab [acelab.wordpress.ncsu.edu]

PF-06827443 in the Context of Alzheimer's Disease Models: A Technical Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction: The M1 Receptor as a Therapeutic Target in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes significantly to the cognitive decline observed in patients. M1-mAChRs are highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex.[1][2] Their activation by ACh initiates downstream signaling cascades that modulate neuronal excitability and synaptic plasticity, processes that are fundamental to cognitive function. Selective activation of M1 receptors is therefore a promising therapeutic approach.[1][2] Positive allosteric modulators offer a more nuanced approach than direct agonists, as they enhance the effect of the endogenous neurotransmitter ACh, potentially leading to a more physiological response and a better side-effect profile.[2]

PF-06827443: A Potent M1 Ago-Positive Allosteric Modulator

This compound has been identified as a potent M1 PAM.[1][2] However, further characterization has revealed that it also possesses intrinsic agonist activity, classifying it as an "ago-PAM."[1][2] This means that this compound can activate the M1 receptor directly, even in the absence of acetylcholine, particularly in systems with high receptor expression.[1]

In Vitro Characterization

Studies in recombinant cell lines expressing the M1 receptor have been crucial in elucidating the pharmacological profile of this compound. The primary in vitro assay used is the measurement of intracellular calcium mobilization, a key downstream event following M1 receptor activation via the Gq signaling pathway.

| Cell Line | Receptor Expressed | Assay Mode | Parameter | Value | Reference |

| rM1-CHO | Rat M1 | Agonist | EC50 | 2.1 µM | [1] |

| rM1-CHO | Rat M1 | PAM (with ACh EC20) | EC50 | 180 nM | [1] |

Note: The agonist activity of this compound is dependent on the level of receptor expression, with more robust agonism observed in cell lines with higher receptor reserve.[1]

Ex Vivo Electrophysiological Profile

The functional consequences of M1 receptor activation by this compound have been investigated in native brain tissue. Electrophysiological recordings in acute brain slices from the mouse medial prefrontal cortex (mPFC), a region critical for cognitive function, have demonstrated the compound's ability to modulate synaptic transmission.

| Experiment | Concentration | Effect | Magnitude of Effect | Reference |

| Field Excitatory Postsynaptic Potential (fEPSP) | 1 µM | Long-Term Depression (LTD) | 22.2% depression | [1] |

| Field Excitatory Postsynaptic Potential (fEPSP) | 10 µM | Long-Term Depression (LTD) | 48.2% depression | [1] |

| Spontaneous Excitatory Postsynaptic Currents (sEPSC) | 10 µM | Increased Frequency | Statistically significant increase | [1] |

These findings indicate that this compound can robustly activate M1 receptors in a native brain circuit, leading to significant alterations in synaptic strength.[1]

In Vivo Effects

In vivo studies in mice have been conducted to assess the physiological and behavioral effects of systemic administration of this compound. These studies have been critical in understanding the compound's potential therapeutic window and dose-limiting side effects.

| Animal Model | Dose | Effect | Severity (Modified Racine Scale) | Reference |

| C57Bl6/J Mice | 100 mg/kg (i.p.) | Behavioral Convulsions | Reached Stage 3 | [1] |

| M1-KO Mice | 100 mg/kg (i.p.) | No Behavioral Convulsions | N/A | [1] |

The induction of convulsions, which are absent in M1 receptor knockout mice, strongly suggests that the observed adverse effects are a direct result of excessive M1 receptor activation by this compound.[1] This highlights a significant challenge for the development of M1 ago-PAMs, as the intrinsic agonist activity may lead to a narrow therapeutic index.[1]

Signaling Pathways and Experimental Workflows

M1 Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the M1 receptor, which is modulated by this compound.

References

- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Pharmacology of PF-06827443: An M1 Ago-PAM for Schizophrenia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cognitive deficits associated with schizophrenia remain a significant therapeutic challenge. The M1 muscarinic acetylcholine receptor, predominantly expressed in brain regions critical for cognition such as the prefrontal cortex and hippocampus, has emerged as a promising target for procognitive drug development.[1] Positive allosteric modulators (PAMs) of the M1 receptor offer a mechanism to enhance cholinergic signaling with greater subtype selectivity than orthosteric agonists.[1][2] PF-06827443 is a potent, CNS-penetrant M1-selective PAM that has been investigated for its potential to ameliorate cognitive impairments in schizophrenia.[1][2] However, its pharmacological profile is complex, exhibiting both PAM and intrinsic agonist (ago-PAM) activity.[1][2] This dual activity has been a focal point of research, particularly in understanding the relationship between M1 receptor activation and the observed preclinical adverse effects, namely convulsions.[1] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound in the context of schizophrenia research.

Core Pharmacology and Quantitative Data

This compound has been characterized as a potent M1 ago-PAM, with its agonist activity being dependent on the level of receptor expression (receptor reserve).[1] In preclinical studies, it has demonstrated robust activity in both in vitro and in vivo models.

Table 1: In Vitro Activity of this compound at the Rat M1 Receptor

| Parameter | Cell Line | Value | Description |

| Agonist EC50 | CHO cells stably expressing rat M1 receptor | 1900 nM | Concentration for 50% of maximal agonist effect in a calcium mobilization assay.[1] |

| Agonist % Max ACh Response | CHO cells stably expressing rat M1 receptor | 81 ± 5% | Maximal response as a percentage of the maximal response to acetylcholine.[1] |

| PAM EC50 | CHO cells stably expressing rat M1 receptor | 36.1 ± 4.9 nM | Concentration for 50% of maximal potentiation of an EC20 concentration of acetylcholine.[1] |

| PAM % Max ACh Response | CHO cells stably expressing rat M1 receptor | 97 ± 1% | Maximal potentiated response as a percentage of the maximal response to acetylcholine.[1] |

Table 2: In Vivo Studies of this compound

| Study Type | Animal Model | Dose/Concentration | Key Finding |

| Behavioral Convulsions | C57Bl6/J mice | 100 mg/kg (intraperitoneal) | Induction of behavioral convulsions, reaching stage 3 on the modified Racine scale.[1] |

| Electrophysiology (LTD) | Mouse prefrontal cortex slices | 1 µM and 10 µM | Induction of M1-dependent long-term depression (LTD) of field excitatory postsynaptic potentials (fEPSPs). |

| Electrophysiology (sEPSC) | Mouse prefrontal cortex slices | 10 µM | Increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in layer V pyramidal cells. |

Experimental Protocols

Calcium Mobilization Assay

This assay is employed to determine the agonist and PAM activity of compounds at the M1 receptor by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic acetylcholine receptor are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and a selection antibiotic.

-

Cell Plating: Cells are seeded into black-wall, clear-bottom 96- or 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or a FLIPR Calcium Assay Kit) in an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C. Probenecid may be included to prevent dye leakage.

-

Compound Addition and Signal Detection:

-

Agonist Mode: A concentration-response curve of this compound is added to the wells, and the fluorescence intensity is measured over time using a fluorescence imaging plate reader (FLIPR) or a FlexStation.

-

PAM Mode: Cells are stimulated with an EC20 concentration of acetylcholine in the presence of varying concentrations of this compound. The potentiation of the acetylcholine-induced calcium response is measured.

-

-

Data Analysis: The change in fluorescence intensity is used to calculate EC50 values for agonist and PAM activity.

Brain Slice Electrophysiology

This technique is used to assess the effects of this compound on synaptic plasticity, specifically long-term depression (LTD), in the prefrontal cortex, a key brain region implicated in schizophrenia.

Methodology:

-

Brain Slice Preparation:

-

Mice are deeply anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, carbogenated (95% O2 / 5% CO2) high-sucrose cutting solution.

-

Coronal slices (e.g., 300 µm thick) containing the prefrontal cortex are prepared using a vibratome.

-

Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with carbogen and allowed to recover at 33°C for at least one hour before returning to room temperature.

-

-

Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with carbogenated aCSF.

-

Field excitatory postsynaptic potentials (fEPSPs) are evoked in layer V of the prelimbic cortex by electrical stimulation of layer II/III.

-

A stable baseline of fEPSP responses is recorded for at least 20 minutes.

-

-

LTD Induction:

-

This compound (1 µM or 10 µM) is bath-applied for a set duration (e.g., 20 minutes).

-

Following drug application, the slice is washed with aCSF, and fEPSPs are recorded for at least 60 minutes to assess the induction and maintenance of LTD.

-

-

Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTD is expressed as a percentage of the pre-drug baseline.

In Vivo Assessment of Behavioral Convulsions

This study evaluates the potential for M1 receptor-mediated adverse effects of this compound in a whole-animal model.

Methodology:

-

Animals: Adult male C57Bl6/J mice are used.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 10% Tween 80) and administered via intraperitoneal injection at a dose of 100 mg/kg.

-

Behavioral Observation: Following administration, mice are placed in an observation chamber and their behavior is continuously monitored for a period of up to 3 hours.

-

Seizure Scoring: The severity of any convulsive behavior is scored using a modified Racine scale.[1]

-

Stage 0: No response.

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with loss of postural control.

-

-

Data Analysis: The maximum seizure stage reached by each animal is recorded. To confirm M1 receptor dependence, the experiment can be repeated in M1 receptor knockout mice.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity. This pathway is a key target for enhancing cognitive function in schizophrenia.

Caption: M1 muscarinic receptor signaling cascade.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the calcium mobilization assay.

Experimental Workflow: In Vivo Convulsion Study

Caption: Workflow for the in vivo convulsion study.

Experimental Workflow: Brain Slice Electrophysiology (LTD)

Caption: Workflow for brain slice electrophysiology.

Conclusion

This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in schizophrenia. Its dual ago-PAM activity provides a unique pharmacological profile to probe the therapeutic potential and the adverse effect liability associated with M1 receptor modulation. The intrinsic agonist activity of this compound appears to contribute to the observed M1-dependent convulsions in preclinical models.[1] This highlights the critical need to carefully characterize the degree of agonism in M1 PAMs intended for clinical development. Further research is warranted to fully elucidate the complex interplay between agonist and PAM activity at the M1 receptor and to develop M1-targeted therapies with an optimal balance of efficacy and safety for the treatment of cognitive deficits in schizophrenia.

References

In-Depth Technical Guide: CNS Penetration and Bioavailability of PF-06827443

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

PF-06827443 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, a key target in the central nervous system (CNS) for the treatment of cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1][2] Effective modulation of this receptor necessitates that the compound not only reaches the systemic circulation but also efficiently penetrates the blood-brain barrier (BBB) to engage its target. While specific quantitative data on the CNS penetration and oral bioavailability of this compound are not extensively available in the public domain, this guide synthesizes the existing preclinical evidence and outlines the standard experimental protocols utilized to characterize these critical drug properties. This document provides researchers with a framework for understanding the likely CNS disposition of this compound and the methodologies to assess similar compounds.

Introduction to this compound

This compound is a potent and selective M1 muscarinic acetylcholine receptor PAM.[1] It enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. Preclinical studies have demonstrated its activity in vitro and in vivo. Notably, administration of this compound to mice has been shown to induce M1-dependent behavioral convulsions, strongly indicating that the compound crosses the blood-brain barrier to exert its effects on the central nervous system.[1] Despite its potential, adverse effects observed at higher doses in some preclinical models have been a limiting factor in its development.[1]

Quantitative Data Summary

Specific quantitative data regarding the CNS penetration (e.g., brain-to-plasma ratio) and oral bioavailability of this compound are not publicly available. The following table summarizes the available in vitro functional data.

| Parameter | Species | Value | Assay System | Reference |

| M1 Agonist EC50 | Rat | 1900 nM | Intracellular Ca2+ Mobilization | [1] |

| M1 PAM EC50 | Rat | 36.1 ± 4.9 nM | In the presence of EC20 Acetylcholine | [1] |

| % ACh Max (Agonist) | Rat | 81 ± 5% | Intracellular Ca2+ Mobilization | [1] |

| % ACh Max (PAM) | Rat | 97 ± 1% | In the presence of EC20 Acetylcholine | [1] |

M1 Muscarinic Receptor Signaling Pathway

This compound modulates the M1 muscarinic acetylcholine receptor, which is coupled to the Gq protein signaling pathway. Upon activation, this pathway leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C.

Experimental Protocols

The following sections detail the standard experimental methodologies used to assess the CNS penetration and oral bioavailability of small molecule drug candidates like this compound.

CNS Penetration Assessment

These models provide an initial assessment of a compound's ability to cross the BBB.

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):

-

A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) to form an artificial membrane.

-

The test compound is added to the donor wells.

-

Buffer is added to the acceptor wells.

-

The plate is incubated, and the concentration of the compound in both donor and acceptor wells is measured, typically by LC-MS/MS.

-

The permeability coefficient (Pe) is calculated.

-

-

Cell-Based Transwell Assays (e.g., MDCK-MDR1, Caco-2, or primary brain endothelial cells):

-

A monolayer of cells (e.g., Madin-Darby canine kidney cells transfected with the human MDR1 gene) is cultured on a semi-permeable membrane in a Transwell insert, separating an apical (blood side) and a basolateral (brain side) compartment.

-

The test compound is added to the apical compartment.

-

Samples are taken from both compartments at various time points.

-

Compound concentration is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

To assess active efflux, a bidirectional assay is performed by adding the compound to the basolateral compartment and measuring its transport to the apical side. The efflux ratio (Papp B-A / Papp A-B) is then calculated.

-

These studies in animal models provide a more physiologically relevant measure of brain exposure.

-

Brain-to-Plasma Concentration Ratio (Kp):

-

The test compound is administered to rodents (e.g., rats or mice) at a defined dose and route (e.g., intravenous or oral).

-

At a specific time point (often at steady-state), blood and brain tissue are collected.

-

The concentration of the compound in plasma and brain homogenate is determined by LC-MS/MS.

-

The Kp is calculated as the ratio of the total concentration in the brain to the total concentration in plasma.

-

-

Unbound Brain-to-Plasma Concentration Ratio (Kp,uu):

-

This is considered the gold standard for assessing CNS penetration as the unbound drug is pharmacologically active.

-

In addition to the Kp determination, the fraction of unbound drug in plasma (fu,plasma) and in brain tissue (fu,brain) are measured, typically by equilibrium dialysis.

-

Kp,uu is calculated as Kp * (fu,plasma / fu,brain).

-

Oral Bioavailability Assessment

This is determined by comparing the systemic exposure of a drug after oral administration to that after intravenous administration.

-

In Vivo Pharmacokinetic Study:

-

Two groups of animals (e.g., rats) are used.

-

One group receives the test compound intravenously (IV), and the other group receives it orally (PO).

-

Blood samples are collected at multiple time points after dosing for both groups.

-

The plasma concentration of the drug at each time point is measured using LC-MS/MS.

-

Plasma concentration-time curves are generated for both IV and PO administration.

-

The Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) is calculated for both routes of administration.

-

The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

-

Conclusion

While direct, quantitative data on the CNS penetration and oral bioavailability of this compound remain elusive in publicly accessible literature, the compound's demonstrated in vivo central activity provides strong evidence for its ability to cross the blood-brain barrier. For drug development professionals working on novel M1 PAMs or other CNS-targeted molecules, the experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of these critical pharmacokinetic properties. A thorough understanding and early assessment of CNS penetration and oral bioavailability are paramount to the successful development of new therapies for neurological and psychiatric disorders.

References

- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-06827443 in M1 Receptor-Mediated Long-Term Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06827443 is a positive allosteric modulator (PAM) of the M1 subtype of muscarinic acetylcholine receptors (M1 mAChRs). While initially investigated for its potential to enhance cognitive function, subsequent research has revealed its robust activity as an allosteric agonist, particularly in systems with high M1 receptor reserve. This intrinsic agonist activity leads to the induction of long-term depression (LTD) in the prefrontal cortex (PFC), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. This technical guide provides an in-depth analysis of the role of this compound in inducing LTD, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.

Core Mechanism of Action: M1 Receptor Ago-PAM Activity

This compound acts as an ago-PAM at the M1 receptor. This dual functionality means that it not only enhances the receptor's response to the endogenous ligand, acetylcholine (ACh), but can also directly activate the receptor in the absence of ACh. This direct agonist activity is particularly pronounced in neuronal populations with a high density of M1 receptors. The activation of M1 receptors by this compound initiates a downstream signaling cascade that ultimately results in a long-lasting reduction in the efficacy of synaptic transmission, a phenomenon known as LTD.

Quantitative Data: this compound-Induced Long-Term Depression

The following tables summarize the quantitative data from electrophysiological studies investigating the effect of this compound on synaptic transmission in the mouse prefrontal cortex.

| Concentration of this compound | Percentage of Baseline fEPSP Slope (Mean ± SEM) | Reference |

| 1 µM | 77.8 ± 4.27% | [1] |

| 10 µM | 51.8 ± 3.78% | [1] |

Table 1: Effect of this compound on Field Excitatory Postsynaptic Potential (fEPSP) Slope in Mouse Prefrontal Cortex Slices. This table illustrates the dose-dependent induction of LTD by this compound. A greater reduction in the fEPSP slope, indicative of a more pronounced LTD, is observed at a higher concentration of the compound.

| Treatment | Percentage of Baseline fEPSP Slope (Mean ± SEM) | Reference |

| 1 µM this compound | Induces robust LTD | [1] |

| 1 µM this compound + 10 µM VU0255035 (M1 antagonist) | Fails to induce LTD | [1] |

Table 2: M1 Receptor Dependency of this compound-Induced LTD. This table demonstrates that the induction of LTD by this compound is dependent on the activation of the M1 receptor. The presence of a selective M1 antagonist, VU0255035, blocks the effect of this compound on the fEPSP slope.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the study "this compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems".

Ex Vivo Electrophysiology in Mouse Prefrontal Cortex Slices

1. Slice Preparation:

-

Animals: C57Bl6/J mice are used.

-

Anesthesia and Decapitation: Mice are anesthetized with isoflurane and decapitated.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 dextrose. Coronal slices (300 µm thick) containing the prelimbic medial prefrontal cortex (mPFC) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in oxygenated aCSF at 32°C for 30 minutes, followed by at least 1 hour at room temperature before recording.

2. Electrophysiological Recording:

-

Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.

-

Electrode Placement: A stimulating electrode is placed in layer II/III of the prelimbic mPFC, and a recording electrode is placed in layer V.

-

Stimulation: Field excitatory postsynaptic potentials (fEPSPs) are evoked by electrical stimulation of layer II/III.

-

Data Acquisition: The slope of the fEPSP is measured and recorded.

3. Long-Term Depression (LTD) Induction:

-

Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20 minutes.

-

Drug Application: this compound (1 µM or 10 µM) is bath-applied for 20 minutes.

-

Washout and Post-Drug Recording: The drug is washed out, and fEPSPs are recorded for at least 50 minutes to assess the induction and maintenance of LTD.

-

Antagonist Studies: In experiments testing for M1 receptor dependency, the M1 selective antagonist VU0255035 (10 µM) is co-applied with this compound.

Signaling Pathways and Visualizations

M1 Receptor-Mediated Signaling Pathway for LTD Induction

The induction of LTD by this compound is initiated by its agonistic action on the M1 muscarinic acetylcholine receptor. This Gq-protein coupled receptor activates a downstream signaling cascade that leads to a persistent reduction in synaptic efficacy.

References

PF-06827443 and its Effects on the Prefrontal Cortex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06827443 is a positive allosteric modulator (PAM) of the M1 subtype of muscarinic acetylcholine receptor (M1 mAChR). Initially investigated for its potential to ameliorate cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease, subsequent research has revealed a more complex pharmacological profile.[1][2][3] This technical guide provides an in-depth analysis of the preclinical data regarding the effects of this compound on the prefrontal cortex (PFC), a brain region critical for cognitive function. The document summarizes key quantitative findings, details experimental methodologies, and visually represents the signaling pathways and experimental workflows involved in its characterization.

Introduction: The Rationale for M1 Receptor Modulation in Cognition

The M1 muscarinic acetylcholine receptor is highly expressed in brain regions integral to cognition, including the prefrontal cortex and hippocampus.[1] Its activation is a promising strategy for enhancing cognitive function in neuropsychiatric and neurodegenerative disorders.[1][4] Positive allosteric modulators are of particular interest as they offer the potential for greater subtype selectivity compared to orthosteric agonists, which have been hampered by adverse effects due to non-selective activation of other muscarinic receptor subtypes.[1] this compound emerged as a potent and selective M1 PAM; however, it was found to possess intrinsic agonist activity (ago-PAM), leading to M1-dependent adverse effects.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, focusing on its activity in the prefrontal cortex and related assays.

Table 1: In Vitro Agonist and PAM Activity of this compound

| Assay | Cell Line | Parameter | Value |

| Calcium Mobilization (Agonist Mode) | rM1-CHO | EC50 | 1.8 µM |

| Calcium Mobilization (PAM Mode) | rM1-CHO | EC50 | 0.3 µM |

Data extracted from concentration-response curves in Cho et al., 2018.[1]

Table 2: Electrophysiological Effects of this compound on the Mouse Medial Prefrontal Cortex (mPFC)

| Experiment | Concentration | Effect | Magnitude of Effect (% of Baseline) |

| Field Excitatory Postsynaptic Potential (fEPSP) Slope | 1 µM | Long-Term Depression (LTD) | 77.8 ± 4.27% |

| Field Excitatory Postsynaptic Potential (fEPSP) Slope | 10 µM | Long-Term Depression (LTD) | 51.8 ± 3.78% |

| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | 10 µM | Increase | Statistically significant (p < 0.05) |

Data from electrophysiological recordings in layer V of the prelimbic mPFC as reported in Cho et al., 2018.[1]

Table 3: In Vivo Behavioral Effects of this compound in Mice

| Animal Model | Dose | Behavioral Outcome | Observation |

| C57Bl6/J Mice | 100 mg/kg (i.p.) | Convulsions (Modified Racine Scale) | M1-dependent behavioral convulsions |

| M1-KO Mice | 100 mg/kg (i.p.) | Convulsions (Modified Racine Scale) | No behavioral convulsions |

Data from in vivo studies as described in Cho et al., 2018.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Calcium Mobilization Assay

-

Objective: To determine the agonist and positive allosteric modulator activity of this compound at the M1 receptor.

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing the rat M1 receptor (rM1-CHO).[1]

-

Methodology:

-

Cells were plated in 96-well plates and grown to confluence.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

For agonist mode, concentration-response curves were generated by adding increasing concentrations of this compound.

-

For PAM mode, concentration-response curves for this compound were generated in the presence of an EC20 concentration of acetylcholine (ACh).[1]

-

Changes in intracellular calcium levels were measured using a fluorescent plate reader.

-

Data were normalized to the maximal response induced by a saturating concentration of ACh.

-

Ex Vivo Electrophysiology in Prefrontal Cortex Slices

-

Objective: To assess the effect of this compound on synaptic transmission and plasticity in the medial prefrontal cortex.

-

Tissue Preparation:

-

Coronal brain slices (300-400 µm thick) containing the prelimbic mPFC were prepared from adult mice.

-

Slices were maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

-

Field Potential Recordings:

-

A stimulating electrode was placed in layer II/III of the mPFC, and a recording electrode was placed in layer V.

-

Field excitatory postsynaptic potentials (fEPSPs) were evoked.

-

A stable baseline of fEPSPs was recorded for at least 20 minutes.

-

This compound was bath-applied at the desired concentration, and fEPSP slopes were recorded for an extended period to assess long-term changes.[1]

-

In some experiments, the selective M1 antagonist VU0255035 was co-applied to confirm M1 receptor dependency.[1]

-

-

Whole-Cell Patch-Clamp Recordings:

-

Pyramidal neurons in layer V of the prelimbic mPFC were visualized using infrared differential interference contrast microscopy.

-

Whole-cell voltage-clamp recordings were performed to measure spontaneous excitatory postsynaptic currents (sEPSCs).[1]

-

After establishing a stable baseline, this compound was bath-applied, and changes in sEPSC frequency and amplitude were recorded.[1]

-

In Vivo Behavioral Assessment

-

Objective: To evaluate the in vivo effects of this compound and determine M1 receptor dependence.

-

Subjects: Adult male C57Bl6/J mice and M1 receptor knockout (M1-KO) mice.[1]

-

Procedure:

-

Mice were administered a single intraperitoneal (i.p.) injection of this compound (100 mg/kg) or vehicle.[1]

-

Animals were observed for behavioral convulsions for a period of 3 hours post-injection.

-

The severity of convulsions was scored using a modified Racine scale (0-5).[1]

-

The lack of convulsions in M1-KO mice was used to confirm that the observed effects were M1-dependent.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in the prefrontal cortex and the workflows of the key experiments.

Caption: Proposed signaling pathway of this compound in the prefrontal cortex.

Caption: Workflow for ex vivo electrophysiology experiments in PFC slices.

Caption: Workflow for the in vivo behavioral assessment of this compound.

Discussion and Conclusion

The data collectively demonstrate that this compound acts as a potent M1 ago-PAM.[1] In the prefrontal cortex, its agonist activity leads to a robust, M1-dependent long-term depression of synaptic transmission and an increase in the frequency of spontaneous excitatory postsynaptic currents.[1] These electrophysiological effects are consistent with an increase in presynaptic glutamate release.

While initially pursued for pro-cognitive effects, the strong intrinsic agonism of this compound appears to contribute to adverse effects, such as the induction of seizures, which were observed in vivo in an M1-dependent manner.[1] This finding underscores a critical challenge in the development of M1 PAMs: balancing the desired potentiation of cholinergic signaling with the avoidance of excessive receptor activation that can lead to undesirable consequences. The characterization of this compound provides valuable insights into the nuanced pharmacology of M1 allosteric modulators and highlights the importance of carefully profiling the degree of intrinsic agonism in preclinical candidates. Future efforts in this area should focus on developing M1 PAMs with minimal to no agonist activity to achieve a more favorable therapeutic window for the treatment of cognitive deficits.[1]

References

- 1. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PF-06827443

For Researchers, Scientists, and Drug Development Professionals

Introduction